N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-24-13-7-6-11-17-18-12(22(11)20-13)8-16-15(23)14-9(2)19-21(4)10(14)3/h6-7H,5,8H2,1-4H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJKHAOEVQESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N(N=C3C)C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the reaction of hydrazine derivatives with pyridazine precursors under reflux conditions.
Ethoxy Substitution: The ethoxy group is introduced via nucleophilic substitution reactions, often using ethylating agents like ethyl iodide in the presence of a base.
Pyrazole Formation: The pyrazole ring is typically formed through cyclization reactions involving appropriate diketone precursors and hydrazine.
Final Coupling: The final step involves coupling the triazolopyridazine core with the pyrazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy group, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethyl iodide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted triazolopyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a combination of triazole and pyrazole moieties, which are known for their diverse biological activities. The presence of the ethoxy group and the specific arrangement of nitrogen atoms contribute to its unique reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit various biological activities. The following sections detail specific applications based on documented findings.
Antimicrobial Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has shown significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacteria and fungi:
- Case Study : A study evaluated the antibacterial activity of triazole derivatives similar to this compound against Bacillus subtilis and Pseudomonas fluorescens. Results indicated a dose-dependent response with effective concentrations as low as 25 µg/mL .
Antitumor Activity
The compound's potential as an antitumor agent has been explored extensively:
- Case Study : In vitro studies on breast cancer cell lines (such as MDA-MB-231 and MCF-7) revealed that structurally related compounds exhibited IC50 values significantly lower than standard chemotherapeutics like Cisplatin. The IC50 values ranged from 17.83 µM to 19.73 µM .
Anti-inflammatory Properties
Research suggests that this compound may also possess anti-inflammatory properties:
- Findings : Compounds with similar triazole structures have been reported to inhibit pro-inflammatory cytokine production in various models, indicating potential therapeutic applications in inflammatory diseases .
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Cancer Therapeutics : Formulation of novel anticancer drugs with improved efficacy and reduced side effects.
- Anti-inflammatory Drugs : Creation of treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it targets the c-Met and Pim-1 kinases, which are known to play crucial roles in cancer cell growth and survival . By inhibiting these kinases, the compound induces cell cycle arrest and promotes apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles : The target compound’s triazolo[4,3-b]pyridazine core differs from the pyrazolo[3,4-b]pyridine in CAS 1005612-70-2. Triazolo systems may enhance π-π stacking or hydrogen-bonding interactions compared to pyrazolo derivatives.
Substituent Effects :
- The 6-ethoxy group in the target compound likely improves solubility compared to the 1-phenyl group in CAS 1005612-70-3, which contributes to hydrophobicity.
- The 1,3,5-trimethylpyrazole moiety may offer metabolic stability over the 1-ethyl-3-methylpyrazole in the analogue due to reduced susceptibility to oxidative metabolism.
Molecular Weight : Both compounds fall within the range typical for small-molecule drugs (300–500 g/mol), suggesting comparable bioavailability.
Pharmacological Implications
While direct activity data is unavailable, structural differences suggest divergent target profiles:
- Target Compound : The triazolo-pyridazine core and ethoxy group may favor interactions with ATP-binding pockets in kinases (e.g., JAK or Aurora kinases).
- CAS 1005612-70-3: The pyrazolo-pyridine core and phenyl group could prioritize selectivity for lipid-binding domains (e.g., phosphodiesterases or cannabinoid receptors).
Research Findings and Limitations
- Synthetic Accessibility : Both compounds require multi-step syntheses, but the triazolo-pyridazine core in the target compound may pose greater challenges due to regioselectivity issues during cyclization.
- Data Gaps : Pharmacokinetic (e.g., logP, solubility) and efficacy data are absent in the provided evidence, limiting mechanistic conclusions.
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential for diverse biological activities. This article explores its biological activity based on various studies and findings.
Structural Overview
The compound features a unique structure that combines multiple heterocyclic rings and functional groups, particularly the triazolo[4,3-b]pyridazine moiety linked to a pyrazole framework. This structural complexity suggests potential for various biological interactions and therapeutic applications.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against viral targets by interacting with key enzymes or receptors involved in viral replication .
- Enzyme Inhibition : It has been investigated for its potential as an inhibitor of carbonic anhydrase and cholinesterase. Such inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
- Antimicrobial Properties : Studies have highlighted its antimicrobial activity against various bacterial strains and fungi. For instance, derivatives of pyrazole have shown effectiveness against Bacillus subtilis and E. coli at specific concentrations .
The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit enzyme activity by blocking substrate access to the active site, thereby disrupting normal cellular functions.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that related pyrazole derivatives exhibit significant anticancer properties. For example, certain derivatives showed potent activity against human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .
- Anti-inflammatory Effects : Some studies have reported that compounds similar to this compound exhibit anti-inflammatory effects comparable to standard drugs like indomethacin in carrageenan-induced edema models .
- Pharmacokinetics : The pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics, enhancing their potential for therapeutic use in clinical settings.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for constructing the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine moiety is typically synthesized via cyclocondensation reactions. For example, triazolo-pyridazine derivatives have been prepared by reacting hydrazine derivatives with carbonyl intermediates under acidic or basic conditions. In related studies, the use of phosphorus oxychloride (POCl₃) with carboxylic acids facilitated cyclization to form the triazole ring . Key steps include:
Q. How can researchers validate the purity and structural integrity of this compound?
Comprehensive characterization involves:
Q. What initial biological screening strategies are recommended for this compound?
Prioritize enzymatic or cellular assays based on structural analogs. For instance:
- Antifungal Activity : Test against Candida species, as triazole-pyrazole hybrids inhibit 14-α-demethylase (CYP51) .
- Kinase Inhibition : Screen using recombinant kinases (e.g., JAK2, EGFR) due to pyrazole-carboxamide motifs .
Advanced Research Questions
Q. How can molecular docking studies guide SAR optimization of this compound?
Docking against target enzymes (e.g., CYP51 or kinases) identifies critical interactions. For example:
- Triazole Ring : Forms hydrogen bonds with active-site residues (e.g., heme iron in CYP51) .
- Ethoxy Group : Modulates lipophilicity and steric hindrance in the binding pocket .
- Pyrazole Methyl Groups : Influence conformational flexibility and selectivity . Use software like AutoDock Vina with PDB structures (e.g., 3LD6 for CYP51) and validate with MD simulations .
Q. How should researchers address contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates .
- Counter-Screening : Test against related enzymes (e.g., CYP3A4 for CYP51 off-target inhibition) .
- Metabolic Stability Assays : Evaluate compound degradation in microsomal preparations .
Q. What strategies improve the metabolic stability of this compound?
- Ethoxy Group Replacement : Substitute with metabolically stable groups (e.g., trifluoromethoxy) to reduce CYP450-mediated oxidation .
- Pyrazole Methylation : Enhances steric protection against esterase cleavage .
- In Silico ADMET Predictors : Use tools like SwissADME to optimize logP and PSA values .
Methodological Considerations
Q. How to design a robust SAR study for this compound?
Follow a systematic approach:
- Core Modifications : Vary substituents on the triazole, pyridazine, and pyrazole rings .
- Bioisosteric Replacement : Replace the ethoxy group with isosteres (e.g., cyclopropylmethoxy) .
- Data Correlation : Use multivariate analysis to link structural features (e.g., ClogP, H-bond donors) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
